Bienvenue dans la boutique en ligne BenchChem!

AM-2394

glucokinase activator GKA triaryl

AM-2394 is a structurally distinct triaryl glucokinase activator (GKA) that differs from benzamide, piperazine, and pyrimidine GKA chemotypes. It activates GK with EC50 60 nM, increases glucose affinity ~10-fold, and shows moderate clearance with good oral bioavailability in mice, rats, dogs, and monkeys. At 3 mg/kg p.o. in ob/ob mice, it robustly reduces glucose excursion. Ideal for in vitro GK assays, in vivo OGTT efficacy studies, cross-species PK profiling, and SAR benchmark comparisons. Choose AM-2394 for its unique triaryl core and well-characterized multi-species PK.

Molecular Formula C22H25N5O4
Molecular Weight 423.5 g/mol
Cat. No. B605374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM-2394
SynonymsAM-2394;  AM 2394;  AM2394.
Molecular FormulaC22H25N5O4
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1)OC2=CC(=NC=C2C3=CN=C(C=C3)OCC(C)(C)O)NC(=O)NC
InChIInChI=1S/C22H25N5O4/c1-14-7-16(11-24-9-14)31-18-8-19(27-21(28)23-4)25-12-17(18)15-5-6-20(26-10-15)30-13-22(2,3)29/h5-12,29H,13H2,1-4H3,(H2,23,25,27,28)
InChIKeyQUISANLDBDCMPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AM-2394 Procurement Guide: A Structurally Distinct, Multi-Species Orally Bioavailable Glucokinase Activator with Validated In Vivo Glucose Lowering


AM-2394 is a small-molecule glucokinase activator (GKA) distinguished by a triaryl core structure that diverges from earlier-generation GKA chemotypes [1]. It activates glucokinase (GK) with an EC₅₀ of 60 nM and increases the enzyme's affinity for glucose by approximately 10-fold [1]. Cross-species pharmacokinetic characterization across mouse, rat, cynomolgus monkey, and dog models demonstrates moderate clearance and oral bioavailability ranging from 25% to 99% depending on species [1]. In the ob/ob mouse model of type 2 diabetes, oral administration of AM-2394 at 3 mg/kg produces a robust reduction in glucose excursion during an oral glucose tolerance test (OGTT) [1].

AM-2394 Compound Selection: Why Not All Glucokinase Activators Are Interchangeable in Preclinical Research


Glucokinase activators exhibit profound differences in structural chemotype, activation mechanism (allosteric site binding vs. kinetic modulation), and pharmacokinetic behavior that preclude simple substitution within experimental workflows. While numerous GKAs share similar in vitro EC₅₀ values (e.g., AM-2394 and AZD1656 both report 60 nM [1]), their divergent effects on substrate affinity (AM-2394: ~10-fold increase [1]; select analogs show 4-fold or 18-fold shifts), cross-species clearance profiles, and oral bioavailability collectively determine whether a given compound will produce interpretable in vivo results. Furthermore, the documented clinical failure of several GKAs due to hypoglycemia risk and loss of durable response [1] underscores that even structurally related molecules within this class cannot be assumed to behave identically in experimental systems. Selection of a GKA for preclinical studies must therefore be guided by the specific quantitative performance characteristics required for the intended model system.

AM-2394 Differential Performance Evidence: Quantitative Comparator Data for Scientific Procurement Decisions


Structural Divergence from First-Generation GKAs: Triaryl Core vs. Amino-Heteroaryl and Benzamide Scaffolds

AM-2394 possesses a triaryl core structure that is chemically distinct from earlier GKA series, including the amino-heteroaryl series (represented by MK-0941 and AZD1656), the benzamide series, and the pyridine-2-yl urea series [1]. This structural distinction is not merely descriptive; it directly impacts the compound's binding modality and the resulting functional effect on glucokinase kinetics [1]. While earlier GKAs often increased both S₀.₅ (glucose affinity) and Vₘₐₓ, AM-2394's primary functional effect is a ~10-fold increase in glucose affinity without equivalent Vₘₐₓ elevation [1].

glucokinase activator GKA triaryl chemotype structure-activity relationship

Glucose Affinity Enhancement: 10-Fold Increase vs. Variable Effects of Comparator GKAs

AM-2394 increases the affinity of glucokinase for glucose by approximately 10-fold [1]. This quantitative shift in S₀.₅ distinguishes AM-2394 from other GKAs that produce different magnitudes of affinity change. For context, GKA23 increases GK affinity for glucose by 18-fold , while earlier GKA series (GKA1 and GKA2) produced 4-fold and 11-fold increases, respectively [2]. The 10-fold enhancement conferred by AM-2394 positions it as a moderate-to-strong affinity modulator, which is mechanistically relevant because the degree of S₀.₅ reduction correlates with the compound's ability to shift the glucose dose-response curve leftward at physiological glucose concentrations.

glucokinase glucose affinity S0.5 allosteric activator enzyme kinetics

Cross-Species Pharmacokinetic Characterization vs. Single-Species Data for Common GKA Comparators

AM-2394 has been characterized across four species (mouse, rat, cynomolgus monkey, and dog) with comprehensive PK parameters including oral Cₘₐₓ, tₘₐₓ, clearance (Cl), volume of distribution (Vdₛₛ), IV half-life (t₁/₂), and oral bioavailability (F%) [1]. Key comparative values: oral bioavailability ranges from 25% (mouse) to 99% (dog); clearance ranges from 0.25 L/h/kg (dog) to 1.64 L/h/kg (rat) [1]. In contrast, many widely used GKAs have limited published cross-species PK data. MK-0941 shows rapid absorption and clearance in mice and dogs with half-life ~2 h, but detailed multi-species bioavailability data are not uniformly available [2]. AZD1656 exhibits uncomplicated, dose-proportional PK in humans but limited published cross-species preclinical PK parameters [3].

pharmacokinetics oral bioavailability clearance cross-species preclinical

In Vivo Glucose Lowering Efficacy in ob/ob Mice: Dose-Dependent Reduction with Maximal Effect at 3 mg/kg

In the ob/ob mouse model of type 2 diabetes, oral administration of AM-2394 at doses of 1, 3, 10, and 30 mg/kg reduced glucose excursion during an oral glucose tolerance test (OGTT), with maximal efficacy observed at 3 mg/kg [1]. The robust reduction in plasma glucose excursion at 3 mg/kg represents the compound's validated in vivo pharmacodynamic endpoint [1]. For comparison, LY2608204 (EC₅₀ = 42 nM at 10 mM glucose) decreases plasma glucose in a dose-dependent manner with maximal glucose AUC reduction of 42% at 30 mg/kg, with an EC₅₀ of 179 nM for 20% glucose AUC reduction [2]. The availability of dose-response OGTT data for AM-2394 provides a defined efficacy benchmark for users planning in vivo metabolic studies.

oral glucose tolerance test OGTT ob/ob mouse type 2 diabetes in vivo efficacy

AM-2394 Optimal Use Cases: Evidence-Based Applications for Preclinical Diabetes and Metabolic Research


In Vivo Proof-of-Concept Studies in Rodent Models of Type 2 Diabetes Requiring Defined Oral Bioavailability

AM-2394 is optimized for oral administration in preclinical diabetes models, with documented oral bioavailability of 25% in mice and 60% in rats [1]. The compound's validated glucose-lowering efficacy in the ob/ob mouse OGTT model at 3 mg/kg PO [1] provides a direct reference point for studies requiring oral dosing in diabetic rodent models. Users should note that maximal efficacy is achieved at 3 mg/kg, with higher doses (10-30 mg/kg) offering no additional benefit [1].

Cross-Species Translational Pharmacology Studies Leveraging Multi-Species PK Data

The availability of pharmacokinetic parameters across mouse, rat, cynomolgus monkey, and dog [1] makes AM-2394 uniquely suited for translational studies requiring compound characterization in multiple preclinical species. Clearance values ranging from 0.25 L/h/kg (dog) to 1.64 L/h/kg (rat) and oral bioavailability from 25% to 99% [1] enable species-specific dose calculations and allometric scaling exercises. This multi-species PK dataset is not uniformly available for other common GKAs such as MK-0941 or AZD1656, giving AM-2394 a distinct advantage for cross-species pharmacology studies.

Mechanistic Studies of Glucokinase Affinity Modulation Independent of Vₘₐₓ Effects

AM-2394 increases glucokinase affinity for glucose by approximately 10-fold without producing equivalent effects on Vₘₐₓ [1]. This kinetic signature distinguishes it from earlier GKA series that increased both parameters, enabling researchers to dissect the relative contributions of affinity enhancement versus catalytic rate acceleration to downstream glucose-sensing phenotypes. The ~10-fold affinity shift positions AM-2394 as a moderate-to-strong modulator, suitable for studies where extreme affinity enhancement (e.g., GKA23's 18-fold increase ) is not required or may produce confounding results.

Orthogonal GKA Tool Compound for Scaffold-Specific Artifact Mitigation

AM-2394's triaryl core structure [1] represents a chemically distinct scaffold from the amino-heteroaryl series (MK-0941, AZD1656) and benzamide series GKAs. Researchers seeking to validate that observed GKA-mediated phenotypes are target-dependent rather than scaffold-specific can employ AM-2394 as an orthogonal chemical probe. The compound's divergent structural class reduces the likelihood of shared off-target effects that may confound interpretation when using only one GKA chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for AM-2394

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.